N-(naphthalen-1-ylmethyl)-3-nitro-N-(pyridin-2-yl)benzamide
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Overview
Description
N-[(NAPHTHALEN-1-YL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound with a molecular formula of C19H15N3O3. This compound is characterized by the presence of a naphthalene ring, a nitro group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(NAPHTHALEN-1-YL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE typically involves the acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(NAPHTHALEN-1-YL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Reduction: N-[(NAPHTHALEN-1-YL)METHYL]-3-AMINO-N-(PYRIDIN-2-YL)BENZAMIDE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-nitrobenzoic acid and 2-(naphthalen-1-yl)methylamine.
Scientific Research Applications
N-[(NAPHTHALEN-1-YL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[(NAPHTHALEN-1-YL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. For instance, its anti-tubercular activity is attributed to its ability to inhibit the synthesis of mycolic acids in the bacterial cell wall, thereby disrupting cell wall integrity and leading to cell death . The compound’s aromatic structure allows it to intercalate into DNA, potentially interfering with DNA replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
N-(Cyano(naphthalen-1-yl)methyl)benzamides: These compounds share a similar naphthalene and benzamide structure but differ in the presence of a cyano group instead of a nitro group.
N-(Pyridin-2-yl)amides: These compounds have a pyridine ring and an amide bond but lack the naphthalene and nitro groups.
Uniqueness
N-[(NAPHTHALEN-1-YL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its combination of a naphthalene ring, a nitro group, and a pyridine ring, which confer specific electronic and steric properties. These features make it a valuable compound in various chemical reactions and applications, particularly in medicinal chemistry for developing new therapeutic agents .
Properties
Molecular Formula |
C23H17N3O3 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-(naphthalen-1-ylmethyl)-3-nitro-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C23H17N3O3/c27-23(18-9-6-11-20(15-18)26(28)29)25(22-13-3-4-14-24-22)16-19-10-5-8-17-7-1-2-12-21(17)19/h1-15H,16H2 |
InChI Key |
PHPDAICOSVKTRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN(C3=CC=CC=N3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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